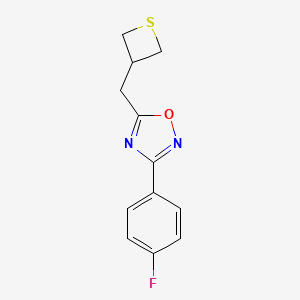![molecular formula C13H19FN2O B6990182 2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide](/img/structure/B6990182.png)
2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl(3-methylbutyl)amino group at the 6-position of the benzamide core. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzamide ring. The methyl(3-methylbutyl)amino group can be added through a reductive amination process. The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids or bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the methyl(3-methylbutyl)amino group contributes to its overall biological activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-[methyl(2-methylpropyl)amino]benzamide
- 2-Fluoro-6-[ethyl(3-methylbutyl)amino]benzamide
- 2-Fluoro-6-[methyl(3-ethylbutyl)amino]benzamide
Uniqueness
2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the specific arrangement of the methyl(3-methylbutyl)amino group contribute to its enhanced stability, binding affinity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-6-[methyl(3-methylbutyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-9(2)7-8-16(3)11-6-4-5-10(14)12(11)13(15)17/h4-6,9H,7-8H2,1-3H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMDZBPWTZILCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C)C1=C(C(=CC=C1)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-2-oxoethyl]benzoic acid](/img/structure/B6990104.png)
![4-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B6990109.png)
![1-[4-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]phenyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B6990110.png)
![5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6990116.png)
![3-fluoro-4-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B6990122.png)
![Tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B6990126.png)
![2-fluoro-6-[[(2R)-2-hydroxypropyl]amino]benzamide](/img/structure/B6990138.png)
![(2R)-1-[(6-butylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B6990140.png)
![2-Fluoro-6-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]amino]benzamide](/img/structure/B6990155.png)
![N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide](/img/structure/B6990163.png)
![5-[3-(Oxolan-2-yl)-1,2,4-oxadiazol-5-yl]naphthalen-2-ol](/img/structure/B6990176.png)
![Methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B6990189.png)

![3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole](/img/structure/B6990203.png)
